molecular formula C11H16N2OS B2702000 2-Amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 328270-02-6

2-Amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B2702000
CAS No.: 328270-02-6
M. Wt: 224.32
InChI Key: DDTYZCRSUWTPDY-UHFFFAOYSA-N
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Description

2-Amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a bicyclic heterocyclic compound featuring a tetrahydrobenzo[b]thiophene core substituted with an ethyl group at position 6 and a carboxamide group at position 2. Its molecular formula is C₁₂H₁₈N₂OS, with a molecular weight of 238.35 g/mol. The compound is synthesized via multi-step reactions involving cyclocondensation, alkylation, and amidation, as detailed in , which reports a moderate yield of 41% for its preparation .

Properties

IUPAC Name

2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2OS/c1-2-6-3-4-7-8(5-6)15-11(13)9(7)10(12)14/h6H,2-5,13H2,1H3,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDTYZCRSUWTPDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=C(C1)SC(=C2C(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves a multi-step process. One common method starts with the cyclization of ethyl acetoacetate with thiourea to form the benzothiophene core.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Key steps include the careful control of temperature, pressure, and the use of catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding amines or alcohols .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exhibit promising anticancer properties. A study evaluating cyclopenta[c]thiophene derivatives reported significant cytotoxic effects against various human tumor cell lines.

CompoundCell Line TestedIC50 (μM)
1fK562 (Leukemia)5.0
3aHL60 (Leukemia)7.2

These findings suggest that this compound may also possess similar activity against cancer cell lines.

Antimicrobial Activity

The compound's derivatives have shown potential antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies utilizing broth microdilution methods revealed effective inhibition against notable strains:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
5E. coli12 μg/mL
9S. aureus8 μg/mL

This highlights the potential for developing new antimicrobial agents based on this compound.

Study on Antitumor Activity

A focused study on newly synthesized benzothiazole derivatives indicated significant antitumor activity in vitro. The results demonstrated that these compounds could inhibit the proliferation of lung cancer cell lines (A549, HCC827) with IC50 values ranging from 6 to 20 μM depending on assay conditions.

Pharmacological Evaluation

In vivo testing of cyclopenta[c]thiophene derivatives showed significant tumor growth inhibition in xenograft models based on promising in vitro results.

Mechanism of Action

The mechanism of action of 2-Amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways depend on the specific biological context and the target molecules involved .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Analogues

Compound Name Substituents (Position) Melting Point (°C) Yield (%) Key Spectral Data (IR, cm⁻¹) Reference
Target Compound Ethyl (6), Carboxamide (3) Not reported 41 Not explicitly provided
2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (1a) Methyl (6), Carboxamide (3) 187–189 60 3402, 3375, 3182 (N–H), 1631 (C=O)
Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (1b) Methyl (6), Ester (3) 112–114 61 3425, 3313 (N–H), 1647 (C=O ester)
2-Acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide Acetamido (2), Carboxamide (3) Not reported Not reported Not provided
CID 2886111 tert-Butyl (6), Thiophene-carbonylamino (2) Not reported Not reported Not provided

Key Observations :

  • The carboxamide group (vs. ester in 1b) enhances hydrogen-bonding capacity, which may improve target interactions .
  • Synthetic Efficiency : The target compound’s lower yield (41%) compared to 1a (60%) and 1b (61%) suggests challenges in alkylation or amidation steps, possibly due to steric hindrance from the ethyl group .

Key Observations :

Key Observations :

  • The phenyl-substituted analog () exhibits oral toxicity (Category 4) and irritation risks, suggesting that the target compound may require similar handling precautions despite lacking explicit data .

Biological Activity

2-Amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula: C11H16N2OS\text{C}_{11}\text{H}_{16}\text{N}_{2}\text{OS} with a molecular weight of 224.32 g/mol. Its structure features a benzothiophene core, which is critical for its biological activity.

Biological Activity Overview

Research indicates that 2-amino derivatives of benzothiophene compounds exhibit various pharmacological effects, including:

  • Cytostatic Activity : The compound and its derivatives have shown promise in inhibiting cell proliferation, making them candidates for cancer therapy.
  • Anti-inflammatory Effects : Studies suggest that these compounds can modulate inflammatory responses by inhibiting key enzymes such as COX and LOX.
  • Antitubercular Activity : Certain derivatives demonstrate effectiveness against Mycobacterium tuberculosis.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by various structural modifications. The presence of specific functional groups can enhance or diminish its pharmacological properties. For example:

Functional GroupEffect on Activity
Methyl groupIncreases anti-inflammatory activity
Hydroxyl groupEnhances cytostatic effects
Ethyl groupImproves solubility and bioavailability

Case Studies

  • Cytostatic Activity : A study conducted on azomethine derivatives of 2-amino-benzothiophene indicated significant cytostatic effects in vitro. The synthesized compounds showed IC50 values ranging from 10 to 30 µM against various cancer cell lines .
  • Anti-inflammatory Mechanism : Research highlighted that the compound inhibits the enzyme 5-lipoxygenase (5-LOX), which is involved in the inflammatory process. Inhibition assays revealed an IC50 value of approximately 29.2 µM .
  • Antitubercular Properties : Preliminary screening of derivatives demonstrated promising results against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) below 10 µg/mL .

Synthesis and Analytical Methods

The synthesis of this compound typically involves the reaction of appropriate aldehydes with the base compound under controlled conditions. High-performance liquid chromatography (HPLC) is often utilized to assess purity and yield.

Analytical Data

The purity of synthesized compounds was confirmed to be greater than 95% through HPLC analysis, ensuring reliable biological testing results .

Q & A

Q. Table 1: Representative Synthetic Conditions

ReactantAnhydrideSolventReaction TimeYieldReference
11fSuccinicCH₂Cl₂12 h67%
11dMaleicCH₂Cl₂12 h47%
1aChloroacylAcOH8 h60%

What spectroscopic and chromatographic methods are used to characterize this compound?

Basic Question
Structural confirmation relies on:

  • IR spectroscopy : Identifies NH (3182–3425 cm⁻¹), C=O (1631–1647 cm⁻¹), and C-O stretches .
  • NMR : ¹H NMR resolves cyclohexene protons (δ 1.2–2.8 ppm) and aromatic substituents (δ 6.8–7.5 ppm). ¹³C NMR confirms carboxamide (δ 165–170 ppm) and thiophene carbons (δ 110–140 ppm) .
  • Mass spectrometry : HRMS validates molecular weights (e.g., [M+H]⁺ = 286.3919 for C₁₆H₁₈N₂OS) .

Q. Table 2: Key Spectral Data

TechniqueDiagnostic Peaks/SignalsReference
IR1631 cm⁻¹ (C=O)
¹H NMRδ 2.4 ppm (CH₃ of ethyl)
HRMSm/z 301.0784 (C₁₄H₁₅N₅OS)

How can reaction conditions be optimized to improve yields of acylated derivatives?

Advanced Question
Optimization strategies include:

  • Solvent selection : Dichloromethane minimizes side reactions vs. polar solvents .
  • Catalysis : Glacial acetic acid enhances acylation efficiency by protonating amino groups .
  • Real-time monitoring : TLC or HPLC tracks reaction progress (e.g., SunFire C18 column, 0.1% TFA in mobile phase) .
  • Temperature control : Reflux (40–50°C) balances reactivity and decomposition .

How do structural modifications influence biological activity in this compound class?

Advanced Question
Structure-activity relationships (SAR) are guided by:

  • Substituent effects : Electron-donating groups (e.g., -OCH₃) on the phenyl ring enhance anticholinesterase activity (IC₅₀ < 1 µM vs. donepezil) .
  • Steric hindrance : Bulky tert-butyl groups reduce tyrosinase inhibition by 40% due to poor active-site fit .
  • Docking validation : AutoDock 4.0 aligns derivatives with AChE (PDB: 2Y9X), correlating binding scores (ΔG = -9.2 kcal/mol) with experimental IC₅₀ values .

How can contradictions in biological activity data be resolved?

Advanced Question
Discrepancies arise from assay variability or structural polymorphisms. Mitigation strategies include:

  • Statistical rigor : ANOVA with Tukey post-hoc tests identifies significant differences (p < 0.05) .
  • Crystallographic validation : SHELX-refined structures (R-factor < 0.05) confirm conformational stability .
  • Dose-response curves : EC₅₀ values from 3D spheroid models reduce false positives .

What crystallographic tools are recommended for structural analysis?

Advanced Question

  • SHELX suite : SHELXL refines small-molecule structures against high-resolution data; SHELXD solves phases via dual-space methods .
  • ORTEP-3 : Visualizes puckered cyclohexene rings (Cremer-Pople parameters: θ = 40°, φ = 90°) .
  • WinGX : Integrates data reduction, solution, and refinement workflows .

How to develop HPLC methods for purity analysis?

Advanced Question

  • Column : SunFire C18 (4.6 × 250 mm) resolves polar impurities .
  • Mobile phase : 0.1% TFA in H₂O/CH₃CN gradients (10→100% B over 20 min) .
  • Detection : UV at 254 nm (ε > 10,000 M⁻¹cm⁻¹ for carboxamide) .

Q. Table 3: HPLC Gradient Conditions

Time (min)%B (CH₃CN)ApplicationReference
0–2010→100Impurity profiling
0–150→100Kinetic studies

What computational approaches predict biological activity?

Advanced Question

  • PASS Online : Predicts cytostatic (Pa = 0.8) and anti-inflammatory (Pa = 0.7) activity .
  • Molecular dynamics : AMBER simulations (100 ns) assess binding mode stability .
  • QSAR models : LogP < 3.0 correlates with blood-brain barrier permeability .

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